3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Description
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a 2-chlorophenyl group at position 3 and a formyl (-CHO) group at position 1 (Fig. 1). This compound is synthesized via the Vilsmeier-Haack reaction, where imidazo[1,5-a]pyridine derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . The formylation at position 1 enhances its electronic properties, making it valuable in applications such as fluorescent probes, organic electronics, and medicinal chemistry .
The 2-chlorophenyl substituent introduces steric and electronic effects that modulate its reactivity and photophysical behavior. For example, the electron-withdrawing chlorine atom increases the compound’s lipophilicity, which is critical for membrane intercalation in biological systems .
Properties
IUPAC Name |
3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-16-12(9-18)13-7-3-4-8-17(13)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNJXLNGLGIZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194994 | |
| Record name | 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446830-52-0 | |
| Record name | 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446830-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bismuth(III)-Catalyzed Ritter-Type Reaction
The Ritter-type reaction offers a robust pathway to imidazo[1,5-a]pyridines via carbocation intermediates. As demonstrated by recent work, benzylic alcohols react with nitriles in the presence of Bi(OTf)₃ and p-TsOH·H₂O to generate benzylic cations, which undergo nucleophilic attack and cyclization. For 3-(2-chlorophenyl)imidazo[1,5-a]pyridine synthesis:
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Substrate Selection : 2-Chlorobenzyl alcohol serves as the benzylic alcohol precursor, while pyridin-2-ylacetonitrile provides the nitrile component.
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Reaction Conditions : The mixture is heated to 150°C in 1,2-dichloroethane (DCE) with Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv).
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Mechanism :
Yield : 33–95%, depending on substituent electronic effects. Electron-deficient aryl groups (e.g., para-iodophenyl) reduce yields due to destabilized carbocation intermediates.
CBr₄-Mediated [4 + 1] Dehydrocyclization
An alternative method employs pyridin-2-ylmethanamines and aldehydes in a CBr₄-promoted cyclization:
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Substrate Interaction : 2-Chlorobenzaldehyde reacts with pyridin-2-ylmethanamine to form an imine intermediate.
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Cyclization : CBr₄ facilitates dehydrogenative cyclization, forming the imidazo[1,5-a]pyridine core with a 2-chlorophenyl group at position 3.
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Conditions : Reactions proceed at room temperature in acetonitrile or dimethyl sulfoxide (DMSO), avoiding heavy metals.
Yield : 78–91% for analogous substrates. Functional group tolerance is superior to Ritter-type methods, making this route preferable for electron-deficient aryl groups.
Formylation at Position 1: Vilsmeier-Haack Reaction
Reaction Protocol
The Vilsmeier-Haack reaction introduces the carbaldehyde group at position 1 of the imidazo[1,5-a]pyridine core:
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Reagent Preparation : A Vilsmeier reagent is generated by combining phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) at 0°C.
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Electrophilic Attack : The imidazo[1,5-a]pyridine core undergoes electrophilic substitution at position 1, activated by the electron-rich nitrogen atoms (Fig. 1B).
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Quenching : Hydrolysis with aqueous sodium bicarbonate yields the carbaldehyde product.
Optimization :
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Temperature : 0–5°C minimizes side reactions.
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Stoichiometry : POCl₃ (3 equiv) and DMF (5 equiv) ensure complete formylation.
Yield : 65–80% (estimated from analogous imidazo[1,2-a]pyridine formylations).
Integrated Synthetic Routes
Route A: Ritter-Type Reaction Followed by Formylation
Route B: CBr₄ Cyclization Followed by Formylation
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Step 1 : Generate the core structure via CBr₄-mediated [4 + 1] cyclization.
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Step 2 : Apply Vilsmeier-Haack conditions for formylation.
Overall Yield : ~50–70% (higher functional group tolerance in cyclization step).
Comparative Analysis of Methods
| Parameter | Ritter-Type Route | CBr₄ Cyclization Route |
|---|---|---|
| Starting Materials | Benzylic alcohol, nitrile | Aldehyde, pyridin-2-ylmethanamine |
| Catalyst | Bi(OTf)₃ | CBr₄ |
| Reaction Temperature | 150°C | Room temperature or 80°C |
| Functional Group Tolerance | Moderate (fails with electron-deficient aryl) | High |
| Overall Yield | 25–60% | 50–70% |
Characterization Data
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Anticancer Agents
This compound has been studied extensively for its potential as an anticancer agent. Research indicates that derivatives of imidazo[1,5-a]pyridine, including 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, exhibit cytotoxicity against several human cancer cell lines. For instance, a study synthesized a series of imidazo[1,5-a]pyridine-chalcone conjugates that demonstrated promising cytotoxic effects on breast (MDA-MB-231), prostate (PC-3), and liver (HepG2) cancer cells. The most active compounds showed IC50 values ranging from 3.26 to 20.83 μM against these cell lines, indicating their potential for further development as anticancer therapies .
Mechanism of Action
The mechanism underlying the anticancer activity of these compounds involves the induction of apoptosis and disruption of microtubule dynamics. Studies utilizing annexin V-FITC staining and JC-1 assays confirmed that these compounds trigger mitochondrial damage and reactive oxygen species (ROS) generation, leading to cell death .
Biological Research
Enzyme Interaction Studies
this compound is employed in biological research to investigate the mechanisms of action of various enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for understanding disease pathways and identifying therapeutic targets .
Antimicrobial Activities
Research has also highlighted the antimicrobial properties of imidazo[1,5-a]pyridine derivatives. These compounds have shown efficacy against various pathogens, contributing to the development of new antimicrobial agents .
Material Science
Polymer Applications
In material science, this compound can be incorporated into polymer matrices to enhance their properties. This application is crucial for developing advanced materials used in electronics and coatings .
Analytical Chemistry
Reference Material in Chromatography
The compound serves as a standard reference material in analytical chemistry techniques such as chromatography and spectrometry. Its defined structure aids in the accurate analysis of complex mixtures across various samples .
Data Tables
Case Studies
- Cytotoxicity Evaluation : A study synthesized imidazo[1,5-a]pyridine derivatives and evaluated their cytotoxicity against five human cancer cell lines using MTT assays. The results indicated that certain compounds exhibited selective toxicity towards cancer cells compared to normal cells .
- Mechanistic Studies : Another research focused on understanding the apoptotic mechanisms induced by these compounds through ROS-mediated pathways and microtubule disruption confirmed by immunofluorescence techniques .
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting enzymes or receptors involved in disease processes. One known mechanism is the stimulation of the human constitutive androstane receptor (CAR), which plays a role in the regulation of drug metabolism and detoxification pathways .
Comparison with Similar Compounds
Substituent Position Impact :
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound reduces electron density at the imidazo[1,5-a]pyridine core compared to its 4-chlorophenyl isomer, leading to redshifted absorption spectra (λmax ≈ 350–370 nm) .
- Formyl Group Reactivity : The aldehyde at position 1 enables condensation reactions with amines or hydrazines, facilitating the synthesis of Schiff bases or fused heterocycles for biological probes .
Photophysical and Functional Comparisons
- Fluorescence Properties: The target compound exhibits a large Stokes shift (>100 nm) due to intramolecular charge transfer (ICT) between the 2-chlorophenyl group and the electron-deficient imidazo[1,5-a]pyridine core . In contrast, the unsubstituted imidazo[1,5-a]pyridine-1-carbaldehyde shows weaker solvatochromism (Stokes shift ~50 nm) . Dimeric derivatives (e.g., asymmetric bis-imidazo[1,5-a]pyridines) display enhanced quantum yields (Φ ≈ 0.4–0.6) compared to monomeric analogues (Φ ≈ 0.2–0.3) .
Membrane Probe Efficiency :
Biological Activity
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazo[1,5-a]pyridine core with a chlorophenyl substituent and an aldehyde functional group. Its structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,5-a]pyridine exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.003 to 0.05 μM, indicating potent activity against various pathogens .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Similar Derivative 1 | 0.003 | Mycobacterium tuberculosis |
| Similar Derivative 2 | 0.05 | Staphylococcus aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of imidazo[1,5-a]pyridine derivatives has been explored extensively. These compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, several derivatives demonstrated IC50 values in the range of 70-80 μg/mL compared to standard anti-inflammatory drugs like diclofenac .
| Compound | IC50 (μg/mL) | COX Inhibition |
|---|---|---|
| This compound | TBD | TBD |
| Derivative A | 71.11 | COX-2 |
| Derivative B | 76.58 | COX-1 |
Neuroprotective Effects
Imidazo[1,5-a]pyridines have also been investigated for their neuroprotective effects. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's . The neuroprotective mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in inflammation and neurotransmission.
- Receptor Modulation : There is evidence that these compounds may act as ligands for certain nuclear receptors involved in drug metabolism and detoxification pathways .
Case Studies
Recent research highlights the efficacy of imidazo[1,5-a]pyridine derivatives in various biological assays:
- Study on Antimicrobial Efficacy : A study evaluated a series of imidazo[1,5-a]pyridine derivatives against resistant bacterial strains. Results indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity.
- Neuroprotective Study : Another study focused on the neuroprotective properties of these compounds in vitro and in vivo models of Alzheimer's disease, showing promising results in reducing cognitive decline and amyloid plaque formation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde?
- Methodological Answer : A widely used approach involves the Vilsmeier-Haack reaction, where 2-(4-chlorophenyl)imidazo[1,2-a]pyridine is treated with phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) at 353 K for 5 hours. The reaction mixture is purified via silica gel chromatography, yielding the aldehyde product in crystalline form . Alternative routes may employ formylation reagents like dichloromethyl methyl ether (DCME) under acidic conditions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.20–8.50 ppm) and the aldehyde proton (δ ~9.50–10.50 ppm). The 2-chlorophenyl substituent shows distinct splitting patterns due to para-substitution .
- IR Spectroscopy : Confirm the aldehyde group via a stretching vibration near 1719 cm⁻¹ .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., C: 67.08% vs. 67.32% in related analogs) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential release of HCl gas during synthesis .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to local regulations for chlorinated organics .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazo[1,5-a]pyridine functionalization be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution toward the desired position.
- Transition Metal Catalysis : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H activation at the 3-position .
- Computational Modeling : Predict reactive sites using density functional theory (DFT) to optimize reaction conditions .
Q. How do conflicting crystallographic and spectroscopic data for related imidazo[1,5-a]pyridines arise, and how can they be resolved?
- Methodological Answer :
- Source of Contradictions : Polymorphism or solvent-dependent crystal packing may alter bond angles/planarity, causing discrepancies between X-ray (e.g., Acta Crystallogr. Sect. E data ) and solution-phase NMR.
- Resolution Strategies :
- Perform variable-temperature NMR to assess dynamic effects.
- Compare multiple crystal structures (e.g., from different solvents) to identify dominant conformers .
Q. What strategies improve yield in one-pot syntheses of imidazo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Reagent Optimization : Use DMF as both solvent and formylation agent to minimize side reactions .
- Sequential Addition : Add POCl₃ in portions to control exothermicity and prevent decomposition.
- In Situ Monitoring : Employ TLC or inline IR to track intermediate formation and adjust reaction time (e.g., 5 hours for full conversion ).
Q. How can the environmental impact of synthetic byproducts (e.g., chlorinated waste) be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
